molecular formula C11H11ClN2SSi B13579047 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine

4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine

Cat. No.: B13579047
M. Wt: 266.82 g/mol
InChI Key: IXJBLFCQXVTYPZ-UHFFFAOYSA-N
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Description

4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a trimethylsilyl-ethynyl group at the 6-position.

Preparation Methods

The synthesis of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of specific reagents such as phosphorus trichloride and trimethylsilylacetylene under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can act as an inhibitor of protein kinases, interfering with signal transduction pathways that are crucial for cell proliferation and survival . The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine include other thieno[2,3-d]pyrimidine derivatives with different substituents. These compounds share the core structure but differ in their functional groups, which can significantly alter their chemical and biological properties. For instance:

The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it a valuable compound for targeted research and development.

Biological Activity

Overview

4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core with a chlorine substituent at the 4-position and a trimethylsilyl-ethynyl group at the 6-position. Its molecular formula is C11H11ClN2SSi, and it has a molecular weight of 266.82 g/mol .

The biological activity of this compound is primarily attributed to its role as an inhibitor of protein kinases, which are crucial for various cell signaling pathways involved in proliferation and survival. By inhibiting these kinases, the compound can potentially modulate critical signaling pathways associated with cancer and other diseases .

Inhibition of Protein Kinases

Research indicates that this compound exhibits significant inhibition against specific protein kinases. This inhibition can interfere with signal transduction pathways that are vital for tumor growth and survival. The compound's ability to selectively target these enzymes makes it a promising candidate for anticancer drug development .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions utilizing reagents such as palladium catalysts and trimethylsilylacetylene . The structure-activity relationship studies indicate that variations in substituents can significantly affect the biological activity of thieno-pyrimidine derivatives.

Compound NameStructural FeaturesBiological Activity
This compoundThieno[2,3-d]pyrimidine core with chloro and trimethylsilyl-ethynyl groupsProtein kinase inhibition
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidineTrifluoroethyl group instead of trimethylsilylEnhanced lipophilicity; potential different biological activities
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidineDifferent core structure (pyrrolo instead of thieno)Potentially different pharmacological profiles

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound significantly inhibit the proliferation of various cancer cell lines. For example, one study reported that a related compound inhibited cell growth in A431 vulvar epidermal carcinoma cells .
  • Antiviral Assays : Although specific data on this compound's antiviral efficacy is sparse, related thieno-pyrimidines have shown promise against viruses like HIV and hepatitis C by targeting viral polymerases . Further research is needed to establish the antiviral potential of this specific compound.

Properties

Molecular Formula

C11H11ClN2SSi

Molecular Weight

266.82 g/mol

IUPAC Name

2-(4-chlorothieno[2,3-d]pyrimidin-6-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H11ClN2SSi/c1-16(2,3)5-4-8-6-9-10(12)13-7-14-11(9)15-8/h6-7H,1-3H3

InChI Key

IXJBLFCQXVTYPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(S1)N=CN=C2Cl

Origin of Product

United States

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